molecular formula C21H39NO2 B10792858 cis-N-oleoylcyclopropanolamide

cis-N-oleoylcyclopropanolamide

Cat. No.: B10792858
M. Wt: 337.5 g/mol
InChI Key: VCMSNKIQHBVCSW-VSEBXTFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-oleoylcyclopropanolamide typically involves the cyclopropanation of oleic acid derivatives followed by amidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclopropanation and amidation reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-N-oleoylcyclopropanolamide can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of cis-N-oleoylcyclopropanolamide involves its interaction with cannabinoid (CB1 and CB2) and vanilloid (TRPV1) receptors. The cyclopropane ring introduces conformational constraints that affect the binding affinity and activity at these receptors. This compound acts as a hybrid ligand, exhibiting both cannabinoid and vanilloid receptor activity, which can modulate pain, inflammation, and other physiological responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which introduces conformational constraints and affects its binding interactions with receptors. This makes it a valuable compound for studying the structure-activity relationships of fatty acid ethanolamides .

Properties

Molecular Formula

C21H39NO2

Molecular Weight

337.5 g/mol

IUPAC Name

(Z)-N-[(1R,2S)-2-hydroxycyclopropyl]octadec-9-enamide

InChI

InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-19-18-20(19)23/h9-10,19-20,23H,2-8,11-18H2,1H3,(H,22,24)/b10-9-/t19-,20+/m1/s1

InChI Key

VCMSNKIQHBVCSW-VSEBXTFHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]1C[C@@H]1O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1CC1O

Origin of Product

United States

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